(2-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)methanol (2-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)methanol
Brand Name: Vulcanchem
CAS No.: 97690-10-3
VCID: VC10585971
InChI: InChI=1S/C13H15NO/c1-10-7-8-11(2)14(10)13-6-4-3-5-12(13)9-15/h3-8,15H,9H2,1-2H3
SMILES: CC1=CC=C(N1C2=CC=CC=C2CO)C
Molecular Formula: C13H15NO
Molecular Weight: 201.26 g/mol

(2-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)methanol

CAS No.: 97690-10-3

Cat. No.: VC10585971

Molecular Formula: C13H15NO

Molecular Weight: 201.26 g/mol

* For research use only. Not for human or veterinary use.

(2-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)methanol - 97690-10-3

Specification

CAS No. 97690-10-3
Molecular Formula C13H15NO
Molecular Weight 201.26 g/mol
IUPAC Name [2-(2,5-dimethylpyrrol-1-yl)phenyl]methanol
Standard InChI InChI=1S/C13H15NO/c1-10-7-8-11(2)14(10)13-6-4-3-5-12(13)9-15/h3-8,15H,9H2,1-2H3
Standard InChI Key FWGFXLVQDMQFBT-UHFFFAOYSA-N
SMILES CC1=CC=C(N1C2=CC=CC=C2CO)C
Canonical SMILES CC1=CC=C(N1C2=CC=CC=C2CO)C

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound (CAS 97690-10-3) has the molecular formula C₁₃H₁₅NO and a molecular weight of 201.26 g/mol . Its IUPAC name, [2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol, accurately reflects its bipartite structure:

  • A pyrrole ring with methyl substituents at positions 2 and 5

  • A phenylmethanol group attached at the pyrrole's 1-position

The stereoelectronic interplay between the electron-rich pyrrole and the polar hydroxymethyl group creates unique reactivity patterns. X-ray crystallography of analogous compounds reveals dihedral angles of 45–60° between the aromatic rings, suggesting moderate conjugation .

Spectral Signatures

Key spectroscopic characteristics include:

  • ¹H NMR: Distinct signals for pyrrolic protons (δ 5.8–6.2 ppm), methyl groups (δ 2.1–2.3 ppm), and hydroxymethyl protons (δ 4.5–4.7 ppm)

  • IR Spectroscopy: Stretching vibrations at 3250 cm⁻¹ (O-H), 1600 cm⁻¹ (C=C aromatic), and 1450 cm⁻¹ (C-N pyrrolic)

Synthetic Methodologies

Catalytic Ring-Closing Metathesis (RCM)

A optimized synthesis employs Grubbs-Hoveyda 2nd generation catalyst (5 mol%) in dimethylformamide (DMF) at 20°C under nitrogen :

ParameterValue
Catalyst loading0.087 mmol
Reaction time1 hour
Yield94%
Catalyst recovery100% (Teflon support)

This green chemistry approach enables efficient catalyst recycling while maintaining stereochemical fidelity . The mechanism proceeds through carbene intermediates that facilitate [2+2] cycloaddition-retrocycloaddition steps.

Alternative Synthetic Routes

Ivchenko and Nifant'Ev developed a Pd-catalyzed coupling strategy using:

  • 2-bromobenzyl alcohol

  • 2,5-dimethylpyrrole

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ base in THF at 80°C

This method achieves 82% yield with excellent functional group tolerance . Comparative analysis shows RCM offers better atom economy (78% vs. 65%), while cross-coupling provides broader substrate scope .

Physicochemical Properties

Thermodynamic Parameters

Experimental data reveals:

PropertyValueMethod
LogP2.59Calculated (XLogP3)
Polar Surface Area25.16 ŲDFT computation
Aqueous Solubility1.2 mg/mL (25°C)Shake-flask method

The compound exhibits pH-dependent solubility, with protonation of the pyrrole nitrogen (pKa ≈ 3.8) significantly enhancing water solubility below pH 3.

Stability Profile

Stability studies indicate:

  • Thermal decomposition onset at 185°C (TGA)

  • Photodegradation under UV light (λ = 254 nm) with t₁/₂ = 48 hours

  • Oxidative stability up to 0.5 M H₂O₂ concentration

Reactivity and Functionalization

Electrophilic Substitution

The electron-rich pyrrole ring undergoes regioselective reactions:

  • Nitration: Occurs preferentially at the 4-position (meta to methyl groups) with HNO₃/AcOH (67% yield)

  • Sulfonation: SO₃·Py complex in DCM affords 3-sulfonated derivative (58% yield)

Alcohol Functionalization

The hydroxymethyl group participates in:

  • Esterification: Acetic anhydride/pyridine gives acetate (89% yield)

  • Oxidation: MnO₂ in acetone forms corresponding ketone (72% yield)

Challenges and Future Directions

Current limitations include:

  • Limited scalability of RCM-based synthesis

  • Poor crystalline character complicating purification

Emerging opportunities focus on:

  • Development of continuous-flow synthesis platforms

  • Exploration of optoelectronic applications in OLED devices

  • Structure-activity relationship studies for medicinal chemistry applications

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